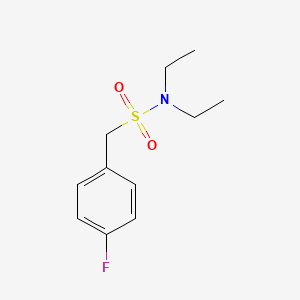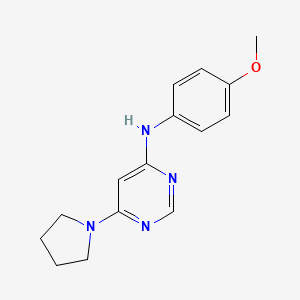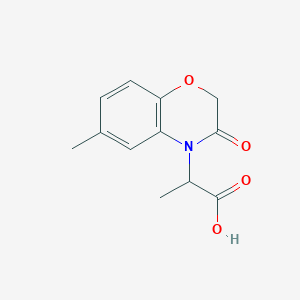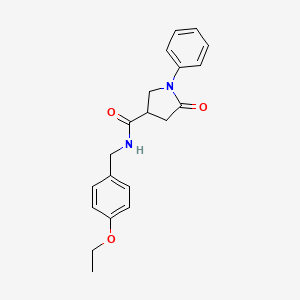amine hydrochloride](/img/structure/B4427029.png)
[(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride
Descripción general
Descripción
[(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound, also known as BIMTA, has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of [(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride involves its binding to the 5-HT2B receptor and activation of downstream signaling pathways. This leads to an increase in intracellular calcium levels and activation of various protein kinases, which ultimately results in the physiological effects observed with this compound treatment.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of smooth muscle contraction, platelet aggregation, and cardiac function. Additionally, this compound has been shown to have potential anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is its high potency and selectivity for the 5-HT2B receptor, which allows for precise modulation of this target in experimental settings. However, one limitation of this compound is its hydrophilic nature, which can make it difficult to penetrate cell membranes and reach intracellular targets.
Direcciones Futuras
There are several potential future directions for research on [(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride, including the development of more potent and selective analogs for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the development of more efficient synthesis methods for this compound could facilitate its wider use in scientific research.
Aplicaciones Científicas De Investigación
[(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride has been used extensively in scientific research for its ability to modulate the activity of various biological targets. One of the most notable applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are a family of membrane proteins that play a crucial role in cellular signaling. This compound has been found to be a potent and selective agonist of the serotonin 5-HT2B receptor, which is involved in a variety of physiological processes such as smooth muscle contraction and platelet aggregation.
Propiedades
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O.ClH/c1-2-7-17(8-3-1)15-23-16-18(20-10-4-5-11-21(20)23)13-22-14-19-9-6-12-24-19;/h1-5,7-8,10-11,16,19,22H,6,9,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMITJRVVZFPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)
![8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426978.png)
![2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4426983.png)

![8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426993.png)


![4-methyl-2-[(4-pyridinylmethyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B4427014.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4427022.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427038.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4427049.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(4-fluorophenyl)urea](/img/structure/B4427058.png)